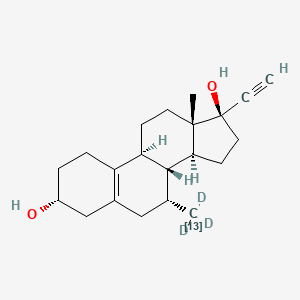

(3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol; Org 4094-13C,d3

Description

The compound (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol; Org 4094-13C,d3 is a synthetic steroid derivative. This compound is characterized by the presence of isotopic labeling with carbon-13 and deuterium, which makes it particularly useful in various scientific research applications, including metabolic studies and tracing experiments.

Properties

Molecular Formula |

C21H30O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

(3R,7R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7-(trideuterio(113C)methyl)-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H30O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,15,17-19,22-23H,5-12H2,2-3H3/t13-,15-,17-,18+,19-,20+,21+/m1/s1/i2+1D3 |

InChI Key |

YLEUWNOTNJZCBN-XOIKGWHISA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])[C@@H]1CC2=C(CC[C@H](C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |

Canonical SMILES |

CC1CC2=C(CCC(C2)O)C3C1C4CCC(C4(CC3)C)(C#C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol involves multiple steps, including the introduction of isotopic labels. The process typically starts with the preparation of the steroid backbone, followed by the selective introduction of hydroxyl groups and isotopic labels. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The process would include rigorous purification steps, such as chromatography, to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving nucleophiles like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can revert these ketones back to hydroxyl groups.

Scientific Research Applications

The compound (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol is widely used in scientific research due to its isotopic labeling. Some applications include:

Chemistry: Used in studies involving reaction mechanisms and kinetics.

Biology: Employed in metabolic tracing experiments to study biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new synthetic routes and production methods for steroid derivatives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to trace the compound’s pathway through various biochemical processes, providing insights into its effects at the molecular level. The compound may act by binding to steroid receptors, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

- (3a,7a,17a)-3,17-Dihydroxy-19-norpregn-5(10)-en-20-yl-3-one

- (3a,7a,17a)-7-Methyl-19-norpregn-5(10)-en-20-yne-3,17-diol

Uniqueness

The unique aspect of (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol lies in its isotopic labeling. This feature allows for precise tracking and analysis in various research applications, making it a valuable tool for scientists studying complex biochemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.